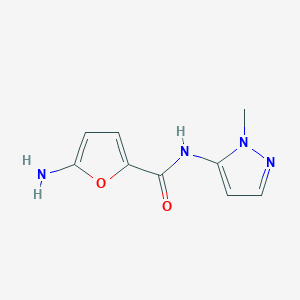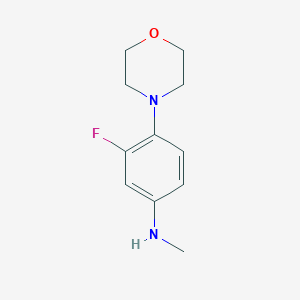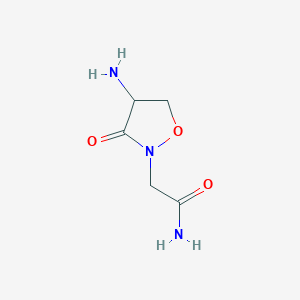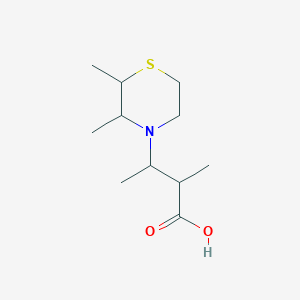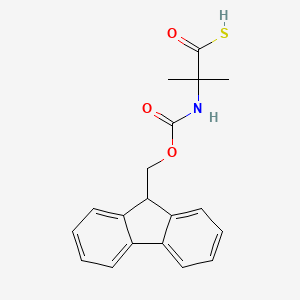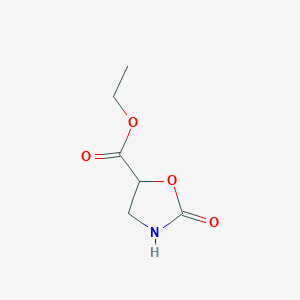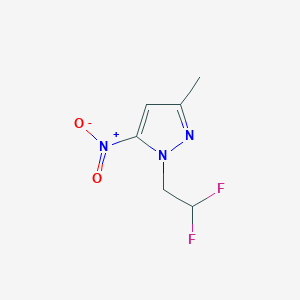![molecular formula C22H29OP B12868573 2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)
2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is a complex organic compound that belongs to the class of phosphine ligands. These ligands are widely used in various chemical reactions, particularly in catalysis. The compound is characterized by its unique structure, which includes a biphenyl backbone substituted with a tert-butyl group, a cyclohexyl group, and a phosphino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Phosphino Group: The phosphino group is introduced through a reaction with a suitable phosphine reagent, such as tert-butyl(cyclohexyl)phosphine.
Hydroxylation: The hydroxyl group is introduced at the 2-position of the biphenyl backbone through a hydroxylation reaction, often using a hydroxylating agent like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine group to a phosphine hydride.
Substitution: The compound can participate in substitution reactions, where the phosphino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki, Heck, and Stille couplings.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with metal ions.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism of action of 2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol involves its role as a ligand in catalytic reactions. The phosphino group coordinates with metal ions, forming stable complexes that facilitate various chemical transformations. The biphenyl backbone provides steric hindrance, enhancing the selectivity and efficiency of the catalytic process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but lacks the cyclohexyl group.
tBuBrettPhos: Contains a tert-butyl group and a biphenyl backbone but has different substituents on the biphenyl ring.
RockPhos: Another biphenyl-based phosphine ligand with different substituents.
Uniqueness
2’-(tert-Butyl(cyclohexyl)phosphino)-[1,1’-biphenyl]-2-ol is unique due to the presence of both tert-butyl and cyclohexyl groups, which provide a combination of steric and electronic effects that enhance its catalytic properties. This makes it particularly effective in certain cross-coupling reactions where other ligands may not perform as well.
Eigenschaften
Molekularformel |
C22H29OP |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
2-[2-[tert-butyl(cyclohexyl)phosphanyl]phenyl]phenol |
InChI |
InChI=1S/C22H29OP/c1-22(2,3)24(17-11-5-4-6-12-17)21-16-10-8-14-19(21)18-13-7-9-15-20(18)23/h7-10,13-17,23H,4-6,11-12H2,1-3H3 |
InChI-Schlüssel |
AAUMYHSNDIYWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C1CCCCC1)C2=CC=CC=C2C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
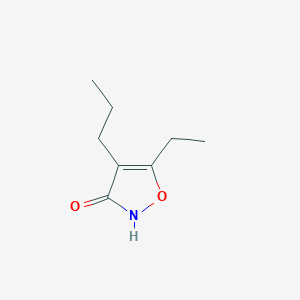

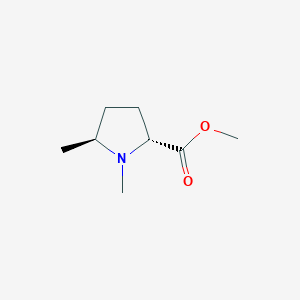
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
